Cas no 1154970-04-3 ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone structure](https://www.kuujia.com/scimg/cas/1154970-04-3x500.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
- AKOS009807990
- (2,3-Dihydro-benzo[1,4]dioxin-5-yl)-(2-hydroxymethyl-piperidin-1-yl)-methanone
- Methanone, (2,3-dihydro-1,4-benzodioxin-5-yl)[2-(hydroxymethyl)-1-piperidinyl]-
- G70596
- 2,3-dihydro-1,4-benzodioxin-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone
- 1154970-04-3
- DB-222623
- [1-(2,3-DIHYDRO-1,4-BENZODIOXINE-5-CARBONYL)PIPERIDIN-2-YL]METHANOL
-
- MDL: MFCD13740742
- Inchi: InChI=1S/C15H19NO4/c17-10-11-4-1-2-7-16(11)15(18)12-5-3-6-13-14(12)20-9-8-19-13/h3,5-6,11,17H,1-2,4,7-10H2
- InChI Key: XODLFDZGZGTPAK-UHFFFAOYSA-N
- SMILES: O=C(C1=C2C(OCCO2)=CC=C1)N3C(CO)CCCC3
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59Ų
- XLogP3: 1.3
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A743861-250mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 250mg |
$175.0 | 2025-02-26 | |
A2B Chem LLC | AA20612-100mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 100mg |
$83.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758310-250mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 250mg |
¥1381.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758310-100mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 100mg |
¥813.00 | 2024-08-09 | |
Chemenu | CM152542-1g |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95%+ | 1g |
$511 | 2023-11-24 | |
Ambeed | A743861-100mg |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 100mg |
$103.0 | 2025-02-26 | |
Ambeed | A743861-1g |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 1g |
$469.0 | 2025-02-26 | |
Alichem | A129005396-1g |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 1g |
$400.00 | 2023-09-04 | |
Fluorochem | 091060-500mg |
2,3-Dihydro-benzo[1,4]dioxin-5-yl)-(2-hydroxymethyl-piperidin-1-yl)-methanone |
1154970-04-3 | 95+% | 500mg |
£320.00 | 2022-03-01 | |
Chemenu | CM152542-1g |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone |
1154970-04-3 | 95% | 1g |
$439 | 2021-06-09 |
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone Related Literature
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
5. Caper tea
Additional information on (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
Comprehensive Overview of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone (CAS No. 1154970-04-3)
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone, identified by its CAS No. 1154970-04-3, is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its molecular framework combines a 2,3-dihydrobenzo[b][1,4]dioxin moiety with a 2-(hydroxymethyl)piperidine group, linked via a methanone bridge. This configuration imparts distinct physicochemical properties, making it a promising candidate for drug discovery and development.
In recent years, the demand for novel heterocyclic compounds like (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone has surged, driven by their potential applications in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition. Researchers are particularly intrigued by its ability to modulate central nervous system (CNS) pathways, aligning with current trends in neurodegenerative disease therapeutics. The compound's hydroxymethyl group further enhances its solubility, a critical factor in bioavailability optimization—a hot topic in modern pharmacokinetics.
Synthetic routes to CAS 1154970-04-3 often involve multistep organic reactions, including amide coupling and ring-forming cyclizations. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry (HRMS) confirms its structural integrity. These methodologies resonate with industry demands for QC/QA compliance, a frequently searched term among pharmaceutical chemists.
From a commercial perspective, (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone is cataloged by major chemical suppliers as a research-grade intermediate. Its pricing and availability are often queried in life science forums, reflecting its niche yet growing market. Stability studies under varying pH conditions and thermal stress—common concerns in formulation science—are ongoing to expand its utility.
Environmental and regulatory aspects of CAS 1154970-04-3 adhere to REACH and FDA guidelines, with no reported ecotoxicological risks. This aligns with the global shift toward green chemistry, a trending search keyword. Future research may explore its structure-activity relationships (SAR) to unlock broader therapeutic applications, potentially positioning it as a scaffold for medicinal chemistry innovations.
1154970-04-3 ((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone) Related Products
- 1806403-33-7(1-Bromo-1-(2-bromo-3-(hydroxymethyl)phenyl)propan-2-one)
- 847192-09-0(5-(benzylsulfanyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 1352398-19-6(4-bromo-7-methyl-1H-indol-5-ol)
- 2228521-13-7(N,N-dimethyl-4-2-methyl-2-(methylamino)propylaniline)
- 1150617-94-9(5-Iodo-2-methyl-2H-indazole)
- 2229390-57-0(4-(azetidin-3-yl)-3-phenyl-1H-pyrazole)
- 1566008-56-7(4-methyl-4H-1,2,4-triazole-3-sulfonamide)
- 2680704-03-2(Tert-butyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate)
- 2139267-72-2(tert-butyl N-(3-amino-4-carbamoyl-2-methylbutyl)carbamate)
- 941975-34-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylcyclopentanecarboxamide)
